5-Chloroindole-3-acetic acid (5-Cl-IAA) is a halogenated indole-3-acetic acid (IAA) derivative found naturally in certain plant species, including Pinus sylvestris (Scots Pine) seeds [, ]. As a chlorinated auxin, 5-Cl-IAA exhibits potent plant growth-regulating properties exceeding those of its non-halogenated counterpart, IAA [, , ]. This heightened activity is often attributed to its increased resistance to peroxidase-mediated degradation [].
The molecular structure of 5-Cl-IAA is analogous to IAA with the addition of a chlorine atom at the 5th position of the indole ring. While the complete crystal structure of 5-Cl-IAA has not been published, the crystal structure of its close analog, 4-Chloroindole-3-acetic acid (4-Cl-IAA), reveals key structural features common to chlorinated auxins []. The chlorine atom in 4-Cl-IAA, and presumably in 5-Cl-IAA, influences the molecule's overall conformation and potentially contributes to its enhanced biological activity compared to IAA [].
5-Chloroindole-3-acetic acid is a chlorinated derivative of indole-3-acetic acid, which is a well-known plant hormone involved in various physiological processes, including cell elongation, apical dominance, and root formation. This compound is particularly notable for its role in plant growth regulation and its potential applications in agriculture and biotechnology.
5-Chloroindole-3-acetic acid can be synthesized from indole derivatives through various chemical reactions. It is often studied in the context of its metabolic pathways and interactions within plant systems, particularly in bacteria such as Bradyrhizobium japonicum, which can metabolize indole-3-acetic acid and its derivatives .
This compound belongs to the class of indole derivatives, specifically categorized under chlorinated organic compounds. It is structurally related to other indole-3-acetic acid derivatives, which are significant in plant physiology.
The synthesis of 5-chloroindole-3-acetic acid typically involves several steps:
These methods highlight the complexity and specificity required in synthesizing this compound, with yields often ranging from 64% to 80% depending on the reaction conditions employed.
5-Chloroindole-3-acetic acid participates in various chemical reactions typical of carboxylic acids and aromatic compounds:
These reactions highlight both its chemical versatility and biological significance.
The mechanism of action for 5-chloroindole-3-acetic acid primarily involves its role as a plant growth regulator:
Research indicates that its metabolic breakdown products also play roles in signaling within microbial systems associated with plants, indicating a complex interplay between plant hormones and microbial metabolism .
The compound's stability and solubility profiles make it suitable for various applications in agricultural formulations where solubility in organic solvents is advantageous.
5-Chloroindole-3-acetic acid has several scientific uses:
These applications underscore its significance not only in agriculture but also in broader biological research contexts.
The biosynthesis of 5-chloroindole-3-acetic acid (5-Cl-IAA) hinges on enzymatic chlorination, a rare biochemical event in auxin metabolism. This process occurs at the tryptophan precursor level in plants, where a specific halogenase catalyzes the incorporation of chloride ions into the indole ring’s 5-position prior to auxin assembly. Research in Pisum sativum (pea) confirms that chlorination precedes the conversion to indole-3-pyruvic acid (IPyA), forming 5-chlorotryptophan (5-Cl-Trp) as the committed intermediate [2] [3]. The enzyme responsible remains unidentified but exhibits cytosolic localization and stringent regioselectivity, distinguishing it from non-specific peroxidative halogenation observed in some fungi [2] [5].
Microbial systems employ divergent strategies. Bradyrhizobium japonicum, a symbiotic nitrogen-fixing bacterium, metabolizes 5-Cl-IAA via catabolic pathways rather than biosynthesis. Here, dioxigenases (e.g., IacC/IacD homologs) initiate cleavage, yielding 5-Cl-dioxindole-3-acetic acid as a terminal metabolite [1] [7]. This degradation contrasts sharply with plant biosynthesis, underscoring a fundamental dichotomy: plants synthesize chloroauxins for developmental signaling, while microbes dismantle them for carbon/nitrogen acquisition.
Table 1: Comparative Chlorination Mechanisms in 5-Cl-IAA Metabolism
System | Enzyme Type | Substrate | Product | Localization | Regioselectivity |
---|---|---|---|---|---|
Plant (Pea) | Putative Tryptophan Halogenase | Tryptophan | 5-Chlorotryptophan | Cytosol | High (C5 position) |
Bacterium (B. japonicum) | 3-Phenylpropionate Dioxygenase (IacC/IacD) | 5-Cl-IAA | 3-Indoleacetic Acid 2,3-Oxide | Cytosol | Nonspecific oxidation |
Fungal Peroxidases | Heme Peroxidase | IAA/Trp | Mixture of Chloroindoles | Extracellular | Low |
5-Cl-IAA production is phylogenetically restricted. Leguminous species within the Fabeae tribe (e.g., Pisum sativum, Phaseolus vulgaris) exhibit robust biosynthesis, with 5-Cl-IAA accumulating at levels exceeding IAA in developing seeds [2] [3]. The Pisum pathway operates via a "chlorinated IPyA route": 5-Cl-Trp undergoes transamination by tryptophan aminotransferases (PsTAR1/PsTAR2) to form 5-Cl-IPyA, which is subsequently decarboxylated to 5-Cl-IAA [2]. Mutational studies confirm PsTAR2 as critical for late-stage seed development, where tar2 mutants show 90% reductions in 5-Cl-IAA [2] [5].
Non-leguminous species lack significant 5-Cl-IAA production. Arabidopsis thaliana and other Brassicaceae utilize the IAOx pathway for IAA biosynthesis, but this route neither generates chloro-substituted intermediates nor accumulates detectable 5-Cl-IAA [3] [8]. Evolutionary analyses suggest this disparity stems from:
Table 2: Distribution of Chloroindole Auxins in Selected Plant Species
Species | Family | Tissue Specificity | 5-Cl-IAA Detected? | Dominant Biosynthetic Pathway |
---|---|---|---|---|
Pisum sativum (Pea) | Fabaceae (Fabeae) | Developing seeds | Yes (High levels) | Chlorinated IPyA pathway |
Phaseolus vulgaris (Bean) | Fabaceae (Fabeae) | Immature pods | Yes | Chlorinated IPyA pathway |
Arabidopsis thaliana | Brassicaceae | Roots/Shoots | No | IAOx pathway |
Zea mays (Maize) | Poaceae | Kernels | Trace amounts | IPyA pathway (Non-chlorinated) |
Cytochrome P450 monooxygenases (CYPs) are pivotal in auxin biosynthesis but exhibit complex relationships with chloroindoles. While canonical IAA synthesis in Brassicaceae involves CYP79B2/B3 (converting tryptophan to IAOx) and CYP83B1 (directing IAOx to glucosinolates or IAA) [3] [8], these enzymes do not contribute to 5-Cl-IAA formation in Fabeae. Instead, alphaproteobacterial symbionts like Bradyrhizobium harbor novel CYP families potentially involved in chloroauxin modification. B. japonicum E109 encodes 16 P450s, including CYP125 and CYP108 homologs, which may hydroxylate or degrade chloroindole compounds [10].
Three key intersections exist between CYPs and chloroindole metabolism:
Table 3: Cytochrome P450 Families Implicated in Chloroindole Auxin Metabolism
P450 Family | Organism | Function | Substrate Specificity | Role in Chloroindole Metabolism |
---|---|---|---|---|
CYP79B2/B3 | Arabidopsis thaliana | Tryptophan → IAOx conversion | Tryptophan (non-chlorinated) | None (pathway absent in 5-Cl-IAA producers) |
CYP83B1 | Arabidopsis thaliana | IAOx channeling to glucosinolates | IAOx | Antagonizes IAA synthesis |
IacC/IacD | Bradyrhizobium japonicum | 5-Cl-IAA degradation | 5-Cl-IAA, IAA | Catabolic cleavage |
CYP125 | Phenylobacterium zucineum | Steroid hydroxylation | Cholesterol, cholest-4-en-3-one | Putative analog metabolism in bacteria |
Novel Families (e.g., CYP1236) | Bradyrhizobium diazoefficiens | Unknown | Uncharacterized | Candidate for chloroindole modification |
The unresolved enzymology of tryptophan chlorination remains the "black box" in 5-Cl-IAA biosynthesis. Future efforts to purify plant tryptophan halogenases or engineer microbial hosts (e.g., E. coli expressing CYP-halogenase fusions) may illuminate this critical step [9] [10].
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